2,4-Difluoro-3-methoxyphenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

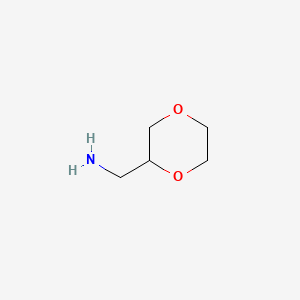

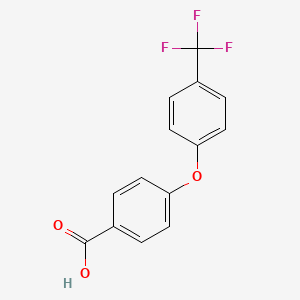

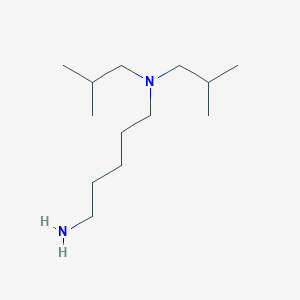

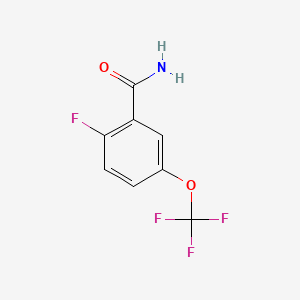

2,4-Difluoro-3-methoxyphenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family, characterized by the presence of a phenyl group attached to an acetonitrile moiety. The compound is further modified by the presence of two fluorine atoms and a methoxy group, which influence its reactivity and physical properties. While the provided papers do not directly discuss 2,4-Difluoro-3-methoxyphenylacetonitrile, they do provide insights into the behavior of related compounds, which can be useful in understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, has been reported to exhibit unexpected reactivity, leading to the formation of a trimeric impurity. This suggests that the synthesis of 2,4-Difluoro-3-methoxyphenylacetonitrile might also involve unique challenges and could result in unexpected by-products or require specific conditions to ensure the desired product is obtained .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Difluoro-3-methoxyphenylacetonitrile, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), has been determined using single-crystal X-ray diffraction methods. These studies reveal that the presence of fluorine atoms can lead to specific coordination geometries and bond distances, which are likely to be relevant for understanding the structure of 2,4-Difluoro-3-methoxyphenylacetonitrile as well .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2,4-Difluoro-3-methoxyphenylacetonitrile, the reactivity of fluorinated phenylacetonitriles can be inferred. The loss of fluorine atoms and the formation of trimeric structures in related compounds indicate that 2,4-Difluoro-3-methoxyphenylacetonitrile may also participate in unique chemical reactions, potentially leading to the formation of novel compounds or requiring careful control of reaction conditions to prevent undesired side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Difluoro-3-methoxyphenylacetonitrile can be partially deduced from related compounds. For instance, the crystal structures of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) indicate that such compounds can form monomeric molecular complexes held together by van der Waals forces. This suggests that 2,4-Difluoro-3-methoxyphenylacetonitrile may also exhibit similar intermolecular interactions, influencing its melting point, solubility, and other physical properties .

Scientific Research Applications

Improvement of Synthesis Methods

- Synthesis Optimization : Lai Yi-tian (2012) explored the improvement of the synthesis process for a structurally related compound, 4-hydroxy-3-methoxyphenylacetonitrile, using KF/Al2O3 as a dehydrant, suggesting a methodology that could be relevant for synthesizing compounds like 2,4-Difluoro-3-methoxyphenylacetonitrile. This research demonstrates the importance of developing efficient synthesis methods for complex organic compounds, which could be applied to the synthesis of 2,4-Difluoro-3-methoxyphenylacetonitrile for various applications (Lai Yi-tian, 2012).

Molecular Electronics and Solar Cells

- Nonfullerene Polymer Solar Cells : Wang et al. (2018) designed a nonfullerene acceptor for polymer solar cells, highlighting the role of fluorinated compounds in enhancing the efficiency of solar cells. The main-chain twisted configuration of the acceptor leads to complementary absorption with wide-bandgap polymers, demonstrating how modifications in fluorinated compounds can significantly impact material properties and device performance (Wang et al., 2018).

Fluorescence Probes

- Fluorescence Probe Improvement : Gabe et al. (2006) discussed the structural modification of BODIPY fluorophores for developing novel fluorescence probes. This research shows how fluorinated compounds, through structural modifications, can be utilized to create sensitive and selective probes for biological applications, such as the detection of nitric oxide (Gabe et al., 2006).

Fluorinated Compound Synthesis

- Direct Introduction of Fluorinated Moieties : Carbonnel et al. (2019) reviewed advancements in methodologies for the direct introduction of the CF2Me moiety, demonstrating the growing interest in developing efficient strategies for incorporating fluorinated groups into organic molecules. This research underscores the significance of fluorinated compounds in enhancing the properties of materials and pharmaceuticals (Carbonnel et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . The precautionary statements include P260;P301+P312;P280 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGPQZDSESOGIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271450 |

Source

|

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-36-1 |

Source

|

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)

![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)